Ib-AMP1 is a cysteine-rich peptide isolated from the seeds of Impatiens balsamina. Its antibacterial activity involves a multi-target mechanism that disrupts both the physical structure and internal functions of bacterial cells [1].
The following diagram illustrates this multi-target mechanism of action:
The mechanism of Ib-AMP1 was elucidated through standard microbiological and biochemical assays [1]. The table below outlines key experiments and their methodologies.
| Assay / Protocol | Objective | Key Methodological Details |
|---|---|---|
| Potassium (K+) Release Assay [1] | To detect membrane permeabilization and pore formation. | Bacterial cells are treated with Ib-AMP1. The release of intracellular K+ into the supernatant is measured over time using potassium ion-selective electrodes. |
| ATP Efflux Assay [1] | To confirm pore size and membrane disruption. | After treatment with Ib-AMP1, extracellular ATP levels are quantified. Efflux of large molecules like ATP indicates significant membrane damage. |
| Macromolecule Synthesis Inhibition [1] | To assess intracellular effects on vital biosynthetic pathways. | Bacteria are exposed to sublethal concentrations of Ib-AMP1. Incorporation of radiolabeled precursors (e.g., [³H]-thymidine for DNA, [³H]-uridine for RNA, [³H]-leucine for protein) is measured to determine the rate of synthesis. |
Given the ambiguity surrounding "Antibacterial agent 157," you may find it productive to:
Modern antibacterial discovery focuses on strategies that overcome multidrug resistance.
Innovative Compound Classes: To combat resistance, research is exploring new compound classes that operate via novel mechanisms.
High-Throughput Screening (HTS) Platforms: HTS allows for the rapid bioactivity testing of thousands of compounds [4]. The choice of assay is critical and falls into two main categories:
Understanding current resistance trends and the activity of novel compounds is essential for prioritizing research.
Table 1: Antimicrobial Resistance in E. coli O157 Isolates This table compiles resistance data from surveillance studies, highlighting the selective pressure from antimicrobial use [5] [6].
| Source of Isolates | Tetracycline | Sulfamethoxazole | Ampicillin | Cephalothin |
|---|---|---|---|---|
| Swine | 71% (50/70) | 74% (52/70) | 24% (17/70) | 54% (38/70) |
| Cattle (Dairy) | 5.3% (4/75) | 5.3% (4/75) | 0% (0/75) | Not Reported |
| Humans (All STEC) | 9% (19/210) | 10% (21/210) | Not Reported | Not Reported |
Table 2: Activity of Promising Pyrazole-Based Antibacterial Agents This table summarizes the efficacy of specific pyrazole derivatives from recent studies, demonstrating their potential [2].
| Compound Class & Example | Target Pathogens | Reported Activity (MIC) | Key Finding |
|---|---|---|---|
| Pyrazole-linked phenylthiazole (Compound 2) | MRSA | 4 μg/mL | Potent activity, non-cytotoxic to HEK-293 cells [2]. |
| Novel pyrazole derivative (Compound 1) | S. aureus, E. coli, B. subtilis | Zone of Inhibition: 12-23 mm at 100 mg/mL | Superior zone of inhibition compared to amoxicillin for some strains [2]. |
| Aminoguanidine-substituted pyrazole | E. coli | Significant inhibition | Acts as an efflux pump inhibitor (EPI) in E. coli [2]. |
Robust and reproducible experimental protocols are the backbone of antibacterial research.
This protocol is adapted from a study that identified inhibitors of the NleB1/SseK family of bacterial effectors [3].
Primary Assay (UDP-Glo): A biochemical assay to find initial "hit" compounds.
Secondary Assay (In vitro Glycosylation): Confirms hits and visualizes inhibition.
This is a standard CLSI method for determining the Minimum Inhibitory Concentration (MIC) of a compound [5].
Once a promising compound is identified, PK/PD modeling is used to predict effective dosing regimens in humans, bridging the gap between in vitro efficacy and clinical application. The relationship between key PK/PD indices and antibiotic classes is visualized below.
Relationship between antibiotic classes and their primary predictive PK/PD index for in vivo efficacy [7].
Defining PK/PD Indices: These indices link the drug concentration at the infection site (Pharmacokinetics) to its antibacterial effect (Pharmacodynamics). The three primary indices are [7]:
Implementing a PK/PD Model: A Monte Carlo simulation can be performed, as demonstrated for doripenem, to account for variability in patient populations and bacterial susceptibility [8]. The steps involve:
The table below summarizes the known chemical properties of Antibacterial Agent 157 based on current data.
| Property | Value / Description |
|---|---|
| CAS Number | 2573134-85-5 [1] |
| Molecular Formula | C₂₆H₂₃BrF₄N₂O₃ [1] |
| Molecular Weight | 567.37 g/mol [1] |
| Solubility in DMSO | 1.2 mg/mL [2] |
| Recommended Storage | Store at room temperature (continental US); may vary elsewhere. [1] |
This protocol provides a method for preparing a standard stock solution of this compound in DMSO for in vitro antibacterial assays.
Materials
Procedure
Notes and Considerations
The following diagram illustrates a general experimental workflow for using this compound in antifungal assays, based on its known mechanism of action.
The available data is limited to basic chemical properties and solubility. Key information for comprehensive application notes is currently missing:
The table below summarizes the available basic chemical information for this compound.
| Property | Description |
|---|---|
| Chemical Name | This compound (compound B12) [1] |
| CAS Number | 2573134-85-5 [1] |
| Molecular Formula | C₂₆H₂₃BrF₄N₂O₃ [1] |
| Molecular Weight | 567.37 g/mol [1] |
| Recommended Storage | Store under recommended conditions in the Certificate of Analysis [1] |
| Biological Activity | Fungicidal agent; influences protein synthesis of Botrytis cinerea; for research use only [1] |
In the absence of a published protocol, here is a logical workflow to establish a standard operating procedure for handling this compound.
Based on the workflow above, here are the key considerations for developing your own detailed protocol:
The search results indicate that the identifier "157" corresponds to two distinct substances:
The following protocols and data pertain specifically to the small molecule "this compound".
The table below summarizes the core characteristics of this compound, essential for experimental planning [1].
| Property | Description |
|---|---|
| CAS Number | 2573134-85-5 |
| Molecular Formula | C₂₆H₂₃BrF₄N₂O₃ |
| Molecular Weight | 567.37 g/mol |
| Appearance | Solid at room temperature |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) |
| Solubility Data | Details |
|---|---|
| In Vitro Solvents | DMSO (primary), H₂O, Ethanol, DMF |
| In Vivo Formulations | Multiple solvent systems for IP/IV/IM/SC injection and oral administration are detailed in the subsequent protocol. |
This protocol outlines the preparation of a stable suspension for oral gavage in preclinical models [1].
1. Principle To prepare a uniform suspension of this compound using 0.5% Carboxymethylcellulose sodium (CMC Na) as a suspending agent, facilitating accurate oral dosing in animal studies.
2. Materials
3. Procedure
This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound [4] [5].
1. Principle To determine the lowest concentration of this compound that prevents the visible growth of a microorganism (the MIC) in a liquid medium under standardized conditions.
2. Materials
3. Procedure
The following diagram illustrates the logical sequence of experiments from initial characterization to mechanistic studies, as derived from the protocols.
The most significant limitation is the scarcity of publicly available data on this specific compound. Key research priorities should include:
The development of therapeutic agents against Escherichia coli O157:H7 is a critical area of research due to its role in severe foodborne illnesses. A challenge in treating this pathogen is the potential for some antibiotics to enhance the release of Shiga toxins (verotoxins), which can lead to life-threatening complications such as hemolytic uremic syndrome (HUS) [1]. Consequently, the selection of an antibacterial agent and its dosing protocol must consider both efficacy and safety. These application notes consolidate quantitative data and detailed methodologies from recent studies to support researchers in designing in vivo experiments for candidate agents.
The following table summarizes key efficacy data for various antibacterial agents tested against E. coli O157:H7, as reported in the literature.
Table 1: In vitro and In vivo Efficacy Data of Selected Anti-O157 Agents
| Agent Name | Agent Class | In vitro MIC (μg/mL) | In vivo Model | Effective In vivo Dose (Route, Frequency) | Key Findings |
|---|---|---|---|---|---|
| Fosfomycin [1] | Epoxy antibiotic | 0.78 (under anaerobic conditions) | Germfree BALB/c mice | 500 mg/kg/day, divided twice a day (Oral) | 100% survival when treatment started within 12 hours post-infection. |
| Norfloxacin [1] | Fluoroquinolone | 0.10 (under anaerobic conditions) | Germfree BALB/c mice | 50 mg/kg/day, divided twice a day (Oral) | 100% survival; no enhancement of verotoxin detected in feces. |
| Harmane [2] | β-carboline alkaloid | 64 | Not specified | Not specified | Shows bacteriostatic activity at 1-2X MIC and bactericidal activity at 4X MIC. |
| Ib-M1 Peptide [3] | Antimicrobial Peptide | 1.6 - 3.7 (μM) | Not specified | Not specified | Reduced bacterial population by >95% within 4 hours at 1X MIC. |
This protocol is adapted from a study that successfully evaluated Fosfomycin and Norfloxacin in a germfree mouse model [1].
The experimental workflow for this protocol can be visualized as follows:
This is a foundational in vitro assay to guide in vivo dosing [3].
When translating in vitro data to in vivo dosing protocols, several pharmacological principles must be considered.
Effective dosing aims to achieve drug concentrations at the site of infection that are sufficient to exert an antibacterial effect. Antibiotics can be categorized based on their PK/PD properties, which determine the parameter most linked to efficacy [4] [5]:
The relationship between these principles and the goal of antibiotic therapy is summarized below.
Developing a robust in vivo dosing protocol for an anti-E. coli O157:H7 agent requires a structured approach that begins with in vitro susceptibility testing (MIC/MBC) and is guided by PK/PD principles. The agent's classification as time-dependent or concentration-dependent directly informs the dosing strategy. Furthermore, the critical importance of early intervention, as highlighted in existing literature, must be a central consideration in experimental design. The data and protocols provided here serve as a template for researchers to systematically evaluate the efficacy of novel antibacterial agents, such as antimicrobial peptides and natural compounds, against this significant pathogen.
The name "this compound" appears in scientific literature and commercial catalogs, but refers to distinct compounds:
The table below summarizes the key characteristics of these agents for comparison:
| Feature | This compound (Fungicide) | LK-157 (β-lactamase Inhibitor) |
|---|---|---|
| Reported Target | Protein synthesis in Botrytis cinerea [1] | Class A & C β-lactamase enzymes [2] |
| Primary Application Context | Plant pathology; agricultural research [1] | Human medicine; combating antibiotic-resistant bacteria [2] |
| Mechanism of Action | Disruption of fungal protein synthesis [1] | Inhibition of bacterial resistance enzymes, restoring efficacy of co-administered β-lactam antibiotics [2] |
| Available Experimental Data | Limited to commercial catalog description [1] | Includes IC50 values, MIC data in combination with other antibiotics [2] |
While full protocols are not available in the search results, the study on LK-157 provides insights into its experimental evaluation.
Key Quantitative Findings: The potency of LK-157 was demonstrated through its 50% inhibitory concentration (IC50) against purified bacterial enzymes [2]:
In broth microdilution tests against clinical strains producing various β-lactamases, a fixed concentration of LK-157 (4 μg/ml) was used in combination with other antibiotics. The lowest Minimum Inhibitory Concentrations (MICs) were observed for combinations of LK-157 with cefepime or cefpirome, with values ranging from ≤0.025 to 1.6 μg/ml [2].
For a novel antibacterial agent, evaluation typically follows a logical sequence of experiments. The diagram below outlines a generalized workflow for characterizing an agent like LK-157, from initial screening to mechanistic studies.
Detailed Methodological Notes:
The name "this compound" points to at least two distinct research compounds. The available public data, particularly on the β-lactamase inhibitor LK-157, highlights a promising direction for combating antibiotic resistance. However, the detailed protocols and comprehensive data required for full Application Notes are not available in the open literature retrieved.
To proceed with experimental work, I suggest you:
I hope this structured overview provides a solid foundation for your research. Would you like me to perform another search focusing specifically on standardized protocols for broth microdilution or checkerboard synergy assays?
1. Introduction This document provides a framework for the risk assessment and safe handling of novel antibacterial agents in a research laboratory setting. The core of this protocol is a risk assessment that must be completed with specific data for the agent in use. The guidelines are based on international biosafety standards [1] [2].
2. Initial Risk Assessment Before any laboratory work begins, a thorough risk assessment is essential. The following table outlines the core factors to consider. The specific Biosafety Level (BSL) should be determined by the most hazardous characteristic of the agent [3] [2].
| Assessment Factor | Key Considerations |
|---|---|
| Pathogenicity & Virulence | Severity of disease caused, infectious dose (ID₅₀), availability of effective treatments or vaccines [2] [4]. |
| Transmission Route | Potential for transmission via aerosols, splashes, or direct contact [4]. Inhalation risk often requires higher containment [2]. |
| Agent Stability | Survival in the environment (e.g., spore-forming capability) [3]. |
| Work Activities | Procedures generating aerosols (e.g., sonication, centrifugation) vs. simple mixing; volume and concentration of the agent used [3]. |
| Host Range & Status | Susceptibility of laboratory personnel; immune status of researchers [3]. |
3. Risk Assessment and Containment Workflow The following diagram illustrates the decision-making process for determining the appropriate handling procedures based on the initial risk assessment.
4. Handling Guidelines by Determined Biosafety Level Once a BSL is determined, the following containment controls should be implemented. These levels are cumulative, with each level building upon the requirements of the previous one [2] [4].
| Containment Control | BSL-1 (Lowest) | BSL-2 (Moderate) | BSL-3 (High) |
|---|---|---|---|
| Laboratory Practices | Standard microbiological practices on open benches [4]. | Restricted access during work; specific training in handling pathogens [2] [4]. | Controlled access at all times; medical surveillance (e.g., immunizations) [2] [4]. |
| Safety Equipment (PPE) | Lab coats, gloves; eye protection as needed [4]. | BSL-1 plus: Appropriate PPE (e.g., solid-front gowns); all aerosol-generating procedures in a Biosafety Cabinet (BSC) [2] [4]. | BSL-2 plus: Respiratory protection; all work with infectious agents in a BSC [2] [4]. |
| Facility Construction | Sink for handwashing; doors to separate lab [4]. | BSL-1 plus: Self-closing doors; sink and eyewash station [2]. | BSL-2 plus: Directional airflow (negative pressure); two self-closing, interlocked doors; sealed penetrations [2] [4]. |
5. Experimental Protocol: General Handling and Decontamination This is a generalized protocol for handling liquid solutions of a bioactive agent. Specifics will vary based on the agent's properties.
"this compound" (CAS No. 2573134-85-5) is a research compound with a molecular weight of 567.37 g/mol [1]. Its appearance is typically a solid at room temperature. Low aqueous solubility is a common challenge in drug development, often leading to low bioavailability, which means the drug is not absorbed effectively to produce its therapeutic effect [2].
Follow this structured workflow to diagnose and address the solubility problem.
Before troubleshooting, verify the compound's identity and purity. Use the CAS number (2573134-85-5) to cross-reference the Certificate of Analysis from your supplier. Even minor impurities can significantly affect dissolution [2].
Understanding these key properties will guide your choice of solubilization strategy [2]:
Based on the characterization, you can select one or more of the following techniques:
| Strategy | Description | Example for this compound |
|---|---|---|
| Use of Co-solvents & Surfactants [2] | Mixing water with organic solvents or surfactants to enhance solubility. | The supplier suggests dissolving in DMSO first, then diluting with a solvent system like DMSO:Tween 80:Saline = 10:5:85 [1]. |
| Complexation [3] | Using macrocyclic compounds (e.g., cyclodextrins) to form water-soluble inclusion complexes with the drug molecule. | β-Cyclodextrin (β-CD) or its derivatives (e.g., HP-β-CD) can trap the drug in their hydrophobic cavity, improving solubility, stability, and dissolution [3]. |
| Particle Size Reduction [2] | Increasing the surface area of the drug particles to facilitate faster dissolution. | Techniques like micronization or producing nanosuspensions can be employed. This is a conventional but highly effective method [2]. |
| Solid Dispersion [2] | Dispersing the drug in a hydrophilic inert carrier matrix at the molecular level. | The drug can be dispersed in polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) to enhance wettability and dissolution rate. |
| Nanotechnology [2] | Utilizing nanocarriers such as polymeric nanoparticles, dendrimers, or liposomes to solubilize and deliver the drug. | These systems can enhance not only solubility but also permeability and targeted delivery, which is crucial for bioavailability [2]. |
After applying a strategy, you must re-evaluate the formulation [4]:
This protocol is based on the supplier's recommendations and general solubilization principles [1].
Objective: To prepare a stable stock solution of this compound suitable for in vitro antibacterial testing.
Materials:
Procedure:
Q1: Why does improving solubility matter for antibacterial activity? A compound must be dissolved in the aqueous environment of the growth medium or bodily fluids to reach and penetrate bacterial cells. Poor solubility can lead to false negatives in susceptibility tests because the effective concentration reaching the bacteria is too low [4] [2].
Q2: The compound dissolved in pure DMSO but precipitated upon dilution in aqueous buffer. What should I do? This is a common issue. Instead of a single-step dilution, try a gradient dilution: first dilute the DMSO stock with a small amount of a co-solvent like PEG 300, then gradually add your aqueous buffer with mild sonication. Using surfactants like Tween 80 or complexing agents like cyclodextrins in the aqueous buffer can also help maintain solubility [1] [3].
Q3: Are there any safety concerns with the suggested formulations? Yes. The supplier states: "This product is for research use only, not for human use." The formulations suggested (e.g., with DMSO and Tween 80) are for pre-clinical in vitro or in vivo (animal) studies only. DMSO can enhance the absorption of other chemicals through the skin, so appropriate personal protective equipment (PPE) should always be worn [1].
The table below summarizes the core strategies you can employ to enhance the stability of BPC 157, along with their rationales and practical considerations.
| Strategy | Rationale / Mechanism | Application Notes |
|---|---|---|
| D-amino Acid Substitution [1] | Proteases are stereospecific; D-amino acids create peptide bonds that resist enzymatic cleavage [1]. | Replace specific L-amino acids (e.g., Phe, Leu) with D-enantiomers. Start with residues prone to hydrolysis [1]. |
| Terminal Modification [2] | Modifying C/N-terminus can shield the peptide from exopeptidases (aminopeptidases and carboxypeptidases) [2]. | Various chemical groups (e.g., acetylation, amidation) can be used to cap the peptide ends. |
| Sequence-Specific Optimization | The inherent sequence of BPC 157 contains stabilizing elements [2]. | The N-terminal Gly can act as a stabilizer. Consecutive Proline (Pro) motifs (PPP in BPC 157) strongly resist non-specific proteolysis [2]. |
This methodology is a highly effective and commonly used approach to improve proteolytic stability [1].
1. Peptide Design and Synthesis
2. Stability Assessment
3. Functional and Safety Validation After confirming improved stability, verify that the modification does not compromise the peptide's function or safety.
The following workflow outlines the key steps in this optimization process:
Q1: Why is BPC 157 considered stable in gastric juice? Its inherent stability is attributed to its specific amino acid sequence. The presence of an N-terminal glycine and a triple proline motif (PPP) in its structure are key features known to protect against non-specific proteolytic degradation [2].
Q2: Besides stability, what other factors should I consider when developing BPC 157 as a therapeutic? Stability is crucial for bioavailability. You must also investigate its:
Q3: Does modifying BPC 157 with D-amino acids affect its mechanism of action? It might. BPC 157's activity is linked to the nitric oxide (NO) system and VEGF signaling [2]. Any structural modification could potentially influence its interaction with molecular targets. Therefore, functional validation after stabilization is essential to ensure efficacy is retained.
The table below summarizes the available key data for Antibacterial agent 157 (CAS No. 2573134-85-5), which is crucial for troubleshooting solubility problems [1].
| Property | Description |
|---|---|
| Molecular Formula | C26H23BrF4N2O3 |
| Molecular Weight | 567.37 g/mol |
| CAS Number | 2573134-85-5 |
| Appearance | Solid at room temperature |
| Common Solvents | May dissolve in DMSO; other options include H2O, Ethanol, or DMF. |
Based on the manufacturer's information, here are potential formulation strategies to prevent or resolve precipitation [1].
The following diagram outlines a logical approach to systematically troubleshoot precipitation issues with your compound.
The table below summarizes the key physicochemical properties identified for this compound (also referred to as compound B12 in one study), which form the basis for understanding its stability profile [1].
| Property | Description |
|---|---|
| Molecular Formula | C₂₆H₂₃BrF₄N₂O₃ [1] |
| Molecular Weight | 567.37 g/mol [1] |
| CAS Number | 2573134-85-5 [1] |
| Appearance | Solid at room temperature [1] |
| Recommended Storage | Powder: -20°C for 3 years or 4°C for 2 years. In solvent: -80°C for 6 months or -20°C for 1 month. [1] |
| Shipping Condition | Stable at ambient temperature for a few days during ordinary shipping. [1] |
| Solubility | May dissolve in DMSO; may require formulation for in vivo studies (e.g., suspensions in 0.5% CMC Na or solutions in PEG400). [1] |
Since direct data on in vivo stability is unavailable, researchers should design experiments to probe these key areas. The workflow below outlines this systematic investigation.
Here are detailed methodologies for the critical experiments outlined in the workflow:
pH Stability Profiling:
Metabolic Stability in Liver Microsomes:
Pharmacokinetic (PK) Study:
Based on general principles, here are potential challenges and mitigation strategies relevant to a compound with the profile of this compound.
| Challenge | Possible Causes | Mitigation Strategies |
|---|---|---|
| Low Solubility / Precipitation | Poor aqueous solubility; unsuitable formulation. | Use recommended in vivo formulations (see Table below); nano-formulations; prodrug approach. [1] |
| Rapid Clearance | High metabolic lability; extensive plasma protein binding. | Identify metabolic soft spots; consider structural modification to block vulnerable sites. [3] |
| Chemical Degradation | Instability in GI tract pH (e.g., acidic stomach). | Use enteric-coated capsules for oral delivery to protect the compound until it reaches the intestines. [2] |
| Low Oral Bioavailability | Combination of poor solubility, poor permeability, and/or first-pass metabolism. | Utilize permeability enhancers; administer with food (if lipid-based formulation); switch to parenteral routes. [1] |
The vendor provides standard formulation suggestions to help achieve adequate exposure in animal studies [1]. These are a starting point for empirical testing.
| Route | Formulation Type | Example Composition |
|---|---|---|
| Oral | Suspension | Suspend in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) [1] |
| Oral | Solution | Dissolve in PEG400 [1] |
| Injection (IP/IV/IM/SC) | Solution/Suspension | DMSO : Tween 80 : Saline = 10 : 5 : 85 [1] |
| Injection (IP/IV/IM/SC) | Oil Solution | DMSO : Corn oil = 10 : 90 [1] |
FAQ 1: What are the main challenges in delivering plant-derived antimicrobial agents? Plant-derived antimicrobials often have complex molecular structures that hinder effective absorption through the skin, leading to poor bioavailability and stability [1]. The skin's stratum corneum acts as a robust barrier, limiting transdermal delivery [1].
FAQ 2: Which advanced delivery systems can enhance the efficacy of antibacterial agents? Modern delivery platforms are designed to improve bioavailability, ensure targeted delivery, and provide controlled release. The table below summarizes the key systems discussed in recent literature [1] [2]:
| Delivery System | Description & Key Advantages | Common Applications |
|---|---|---|
| Nanoparticles (e.g., SLNs, NLCs) | Lipid-based carriers that improve solubility, enhance cellular uptake, and allow for sustained drug release [1]. | Topical and transdermal delivery of plant-derived compounds [1]. |
| Liposomes | Spherical vesicles that can encapsulate both hydrophilic and hydrophobic agents, protecting them from degradation and improving tissue distribution [1]. | Delivery of antimicrobial peptides (AMPs) and plant extracts [1] [2]. |
| Hydrogels | Three-dimensional polymer networks that absorb water, ideal for controlled release and maintaining a moist environment at the site of infection [1] [2]. | Wound healing, topical application of AMPs and plant antimicrobials [1] [2]. |
| Microneedles (MNs) | Micro-scale needles that painlessly create transient channels in the stratum corneum, bypassing the main skin barrier for enhanced transdermal delivery [1]. | Delivery of agents with challenging physicochemical properties [1]. |
FAQ 3: Why is there a high failure rate in developing new antibiotics? Antibacterial discovery faces unique challenges, including the rapid development of bacterial resistance and the difficulty of finding new chemical classes that are both effective and have acceptable pharmacological properties [3] [4]. Additionally, the economic model for antibiotic development is often not profitable, leading to reduced investment [4].
FAQ 4: What are the mechanisms of action for novel antibacterial agents like Antimicrobial Peptides (AMPs)? AMPs exhibit diverse mechanisms, which can be broadly categorized. The following diagram illustrates the primary mechanisms of action for Antimicrobial Peptides (AMPs), a key class of novel antibacterial agents [2]:
This generalized protocol outlines key steps for formulating and testing a nanoparticle-based topical gel containing an antibacterial agent, based on current methodologies [1].
Objective: To develop and characterize a hydrogel embedded with antibacterial agent-loaded solid lipid nanoparticles (SLNs) for sustained topical delivery.
Materials:
Methodology:
Preparation of SLNs:
Incorporation into Hydrogel:
Key Characterization Experiments:
EE% = (Total drug added - Free drug) / Total drug added * 100.
FAQ 1: What are the core methods for determining the effectiveness of a new antibacterial agent? The minimum inhibitory concentration (MIC) is a fundamental measurement. The core methods to determine it are broth dilution and agar dilution, which are reference standards against which other tests are calibrated [1]. The resulting MIC value is used to categorize a pathogen as susceptible, intermediate, or resistant to the agent [1]. Automated systems can also be used to provide results more quickly [1].
FAQ 2: Our novel agent shows good in vitro activity, but resistance appears quickly. What alternative strategies should we consider? The rapid development of resistance is a major challenge in antibiotic development [2]. Promising non-traditional strategies include [3] [2]:
FAQ 3: Why is it so difficult to develop new antibiotics through clinical trials? The barriers are primarily economic and logistical. Clinical trials for antibiotics are extremely costly, often requiring thousands of patients to prove non-inferiority to existing treatments [2]. For drugs targeting highly resistant infections, patient enrollment can be very slow and expensive, with one trial estimating a cost of $1 million per recruited patient [2]. Furthermore, the economic return for a new antibiotic is often low, which has led many large pharmaceutical companies to exit this field of research [2].
| Method | Key Measurement | Principle | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Broth Dilution | Minimum Inhibitory Concentration (MIC) | Bacteria incubated in liquid media with serial antibiotic dilutions; MIC is the lowest concentration that inhibits visible growth. | Quantitative reference standard. | Time-consuming (18-24 hours after isolation). |
| Agar Dilution | Minimum Inhibitory Concentration (MIC) | Bacteria spotted onto solid agar plates containing serial antibiotic dilutions. | Good for testing multiple strains simultaneously. | Labor-intensive to prepare. |
| Disk Diffusion | Zone of Inhibition | Paper disks impregnated with antibiotic are placed on an agar plate seeded with bacteria; zone size correlates with susceptibility. | Simple, cost-effective, flexible. | Qualitative or semi-quantitative only. |
| Automated Systems | MIC or Susceptibility Category | Uses microdilution trays and instruments to detect bacterial growth. | Faster results (6-24 hours). | Higher equipment cost, pre-defined test menu. |
| Gradient Diffusion | MIC | Uses a strip with a continuous antibiotic gradient to determine the MIC on an agar plate. | Flexible and easy to use. | More expensive than disk diffusion. |
| Challenge | Potential Root Cause | Troubleshooting & Adjustment Strategies |
|---|---|---|
| High or Variable MICs | Innate resistance (e.g., low membrane permeability), enzyme inactivation. | Check for beta-lactamase production using nitrocefin tests or molecular methods for bla genes [3]. Use an efflux pump inhibitor to see if MIC decreases. |
| Poor In Vivo Efficacy | Inadequate pharmacokinetics/pharmacodynamics (PK/PD), host protein binding. | Review PK/PD parameters (e.g., T > MIC, AUC/MIC) and adjust dosing regimen. Consider different administration routes. |
| Rapid Resistance Development | Single-target agent, high mutation rate in target. | Consider combination therapy with another antibiotic. Explore if the agent is a potentiator for existing drugs [2]. |
| Cytotoxicity in Mammalian Cells | Lack of selectivity for bacterial vs. mammalian cells. | Adjust the chemical structure to improve selectivity. Test against a wider panel of cell types to determine specificity. |
The following diagram illustrates a generalized workflow for the isolation, characterization, and efficacy testing of a novel antibacterial agent, adaptable for both chemical entities and biological agents like bacteriophages.
Diagram Title: Workflow for Novel Antibacterial Agent R&D
Protocol for Bacteriophage Isolation and Characterization (as an example of a biological agent) [4]:
Given the challenges in the antibiotic development pipeline, exploring synergistic combinations or alternative modalities is highly encouraged. When "Agent 157" is a novel chemical entity, investigate its potential as a potentiator to rejuvenate existing antibiotics [2]. If it is a biological agent, a comprehensive genomic analysis is critical to rule out the presence of toxin genes or lysogenic life cycles that could transfer virulence factors [4].
BPC-157 (Body Protecting Compound-157) is a synthetic peptide derived from a protective protein in gastric juice. Its instability stems from its peptide nature, susceptible to breakdown by several factors [1]:
Here is a structured guide to diagnose and resolve common degradation issues.
| Observed Problem | Potential Root Cause | Recommended Solution |
|---|---|---|
| Low experimental activity/ efficacy | Peptide degraded prior to use; incorrect reconstitution; biological enzymatic breakdown [1]. | Verify storage temperature (-20°C or below); use sterile, isotonic solvent; utilize protease inhibitors. |
| Unclear or precipitated solution | Incorrect pH of reconstitution solvent; peptide sequence has poor solubility; solvent incompatibility. | Adjust solvent pH per manufacturer data; use recommended solvents (e.g., sterile saline); gently warm vial if needed. |
| Inconsistent results between batches | Peptide degradation due to improper handling; supplier quality variance; incomplete purity validation [1]. | Source from certified suppliers (>99% purity); implement in-house QC (HPLC); standardize handling protocols. |
Q1: What is the optimal protocol for reconstituting and storing BPC-157 for in vitro studies? A1: For in vitro applications, reconstitute the lyophilized powder using sterile 0.9% sodium chloride or bacteriostatic water. Gently swirl the vial until the contents are fully dissolved. Avoid vigorous shaking or vortexing. Aliquot the solution into working volumes to avoid repeated freeze-thaw cycles and store at -20°C or below [1].
Q2: How can I validate the stability and purity of my BPC-157 sample upon receipt? A2: It is critical to procure peptides from suppliers that provide third-party verification, such as Mass Spectrometry and HPLC analysis certificates. These documents confirm the peptide's identity, purity (>99%), and absence of impurities. For critical work, you can perform in-house HPLC analysis to verify the integrity of the peptide upon receipt and after storage [1].
Q3: We are developing a transdermal patch. What formulation strategies can prevent degradation? A3: Transdermal delivery requires specialized formulation to protect the peptide and enhance skin penetration. Research-grade patches often use:
For rigorous research, establishing a standard workflow to assess peptide stability is recommended. The diagram below outlines a logical protocol for this assessment.
Protocol 1: Reconstitution for Systemic Administration Research
Protocol 2: Formulating a Research-Grade Transdermal Patch This protocol outlines the creation of a multi-layer patch for transdermal delivery studies [1].
The table below summarizes the major classes of conventional antifungal agents, their mechanisms of action, and known resistance mechanisms, which are well-documented in the scientific literature [1] [2] [3].
| Drug Class | Target Pathway | Mechanism of Action | Common Resistance Mechanisms |
|---|
| Azoles (e.g., Fluconazole) [2] [3] | Ergosterol Biosynthesis | Inhibits the enzyme lanosterol 14α-demethylase (Erg11/Cyp51A), disrupting cell membrane synthesis [3]. | 1. Target Alteration: Amino acid substitutions in Erg11/Cyp51A reduce drug binding [3]. 2. Target Overexpression: Increased expression of the Erg11/Cyp51A gene [3]. 3. Efflux Pumps: Upregulation of membrane transporters (e.g., CDR1, CDR2) that expel the drug [3]. | | Polyenes (e.g., Amphotericin B) [2] [3] | Cell Membrane Integrity | Binds directly to ergosterol, forming pores in the fungal cell membrane that lead to cell death [3]. | 1. Reduced Ergosterol: Altered sterol composition in the cell membrane, reducing drug binding [3]. | | Echinocandins (e.g., Caspofungin) [3] | Cell Wall Biosynthesis | Inhibits the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall [3]. | 1. Target Alteration: Mutations in the FKS1 and FKS2 genes, which encode subunits of the glucan synthase enzyme [3]. | | Pyrimidine Analogs (e.g., 5-fluorocytosine, 5FC) [2] [3] | Nucleic Acid Synthesis | Converted within the fungus to 5-fluorouracil, which inhibits DNA and RNA synthesis [3]. | 1. Reduced Uptake: Impaired transport of the drug into the cell. 2. Metabolic Bypass: Loss of enzymes needed to convert the prodrug to its active form [3]. |
For your guide, including details on standard experimental methodologies is crucial. Below are outlines of common protocols used to generate the efficacy data for the conventional drugs listed above.
In Vitro Susceptibility Testing (Broth Microdilution) [2]
In Vivo Efficacy Models (Murine Model of Infection) [4]
Some fungicides exert their activity by disrupting key cellular pathways. The diagram below illustrates the Hog1 MAPK pathway, which is a known target for certain fungicides like fludioxonil [5].
| Antifungal Class | Mode of Action | Primary Cellular Target |
|---|---|---|
| Azoles [1] | Inhibition of ergosterol synthesis | Fungal cell membrane |
| Polyenes (e.g., Amphotericin B) [1] | Physicochemical interaction with membrane sterols | Fungal cell membrane |
| Echinocandins [2] | Inhibition of beta-glucan synthesis | Fungal cell wall |
| Pyrimidine Analogs (e.g., 5-fluorocytosine) [1] | Inhibition of macromolecular (DNA/RNA) synthesis | DNA/RNA synthesis pathways |
| Allylamines [3] | Inhibition of ergosterol synthesis | Fungal cell membrane |
For researchers developing comparison guides, the methodology for determining efficacy is critical. Here are key experimental approaches:
The following diagram outlines a generalized workflow for conducting these key experiments, from sample preparation to data analysis.
To locate the specific data you need on "antibacterial agent 157," I suggest the following avenues:
The name "this compound" leads to two different interpretations in scientific literature:
The following data pertains to the research compound (CAS 2573134-85-5).
The table below summarizes the available physicochemical and biological information for the compound known as "this compound."
| Property | Description |
|---|---|
| CAS Number | 2573134-85-5 [1] |
| Molecular Formula | C₂₆H₂₃BrF₄N₂O₃ [1] |
| Molecular Weight | 567.37 g/mol [1] |
| Appearance | Solid at room temperature [1] |
| Primary Stated Activity | Fungicide; affects protein synthesis in Botrytis [1] |
| Key Experimental Finding | Discovery of novel carboxamide derivatives as potential fungicidal agents for resistance management [1] |
A direct, quantitative comparison of the efficacy of "this compound" (the research compound) against other antibacterial agents is not available in the search results, as its primary studied activity is fungicidal.
However, the search revealed detailed experimental data on various agents effective against E. coli O157:H7, which can serve as a methodological reference. The table below outlines these experimental findings.
| Antibacterial Agent | Experimental Model/Protocol | Key Efficacy Findings | Citation |
|---|
| Acidified Sodium Benzoate (NaB) | Protocol: Inoculated cherry tomatoes were soaked in 3000 ppm NaB solution (pH 2.0) for 3 min at 21°C. Bacterial counts were compared to controls and chlorine-treated samples. Analysis: Log reduction of pathogens measured in CFU/g. | E. coli O157:H7: 4.99 ± 0.57 log CFU/g reduction S. enterica: 4.08 ± 0.65 log CFU/g reduction Effectiveness was significantly higher than 200 ppm chlorine. | [2] | | Garlic Powder | Protocol: A 1% solution of garlic powder was incubated with O-157 (10⁶-⁷ CFU/mL) for 24 hours. Viability was assessed through plating and colony counting. Analysis: Time to eradication of bacterial population measured. | Fresh garlic powder solution eradicated O-157 within 6 hours. The activity was heat-stable (100°C for 20 min). | [3] | | Lysine | Protocol: Assessed mechanism by evaluating membrane permeability, DNA/protein damage (via electrophoresis), biofilm formation, and bacterial motility. Analysis: Multiple assays to determine concentration-dependent effects. | Altered membrane permeability, caused leakage, disrupted DNA/protein, inhibited biofilm formation, and reduced bacterial motility and invasion. | [4] |
Understanding the mechanism of action is crucial for validating an antibacterial agent. While a specific mechanism for "this compound" (the compound) is not detailed, research on other agents provides clear examples of how such studies are conducted.
The following diagram illustrates a generalized experimental workflow for validating antibacterial efficacy, synthesizing the protocols from the cited studies.
For agents with a specific molecular target, the pathway can be mapped precisely. The diagram below shows the mechanism of Triclosan, a FabI inhibitor, which exemplifies a targeted antibacterial approach [5].
"this compound" is a synthetic compound with specific fungicidal activity. The table below summarizes its key characteristics based on current literature [1] [2].
| Property | Description |
|---|---|
| CAS Number | 2573134-85-5 [1] [2] |
| Molecular Formula | C₂₆H₂₃BrF₄N₂O₃ [1] [2] |
| Molecular Weight | 567.37 g/mol [1] [2] |
| Primary Stated Activity | Fungicidal agent [1] [2] |
| Research Application | Management of gray mold resistance caused by Botrytis cinerea [2] |
| Proposed Mechanism | Influences protein synthesis in Botrytis cinerea [1] [2] |
For benchmarking, the table below outlines the mechanisms and experimental data available for other antibacterial agents mentioned in the search results. This highlights the type of data needed for a comprehensive comparison.
| Agent | Class | Target Organism | Mechanism of Action | Key Experimental Data |
|---|---|---|---|---|
| This compound | Synthetic fungicide | Botrytis cinerea (Fungus) | Influences fungal protein synthesis [1] [2] | No publicly available quantitative data on efficacy (e.g., MIC) found. |
| Vanillin | Natural phenolic aldehyde | E. coli O157:H7 (Bacteria) | Damages bacterial cell membrane; disrupts energy metabolism (TCA cycle, oxidative phosphorylation) [3] | MIC: 2 mg/mL [3]. Methods: Microdilution, SEM, transcriptome analysis [3]. | | Garlic Powder | Natural extract | E. coli O-157, Salmonella, MRSA [4] | Not fully elucidated; water-soluble components show activity [4] | Efficacy: 1% solution eradicated 10^6-7 CFU/mL E. coli O-157 in 24 hours [4]. |
To objectively benchmark "this compound," the following experimental protocols, adapted from studies on other agents, are recommended.
Minimum Inhibitory Concentration (MIC) Determination
Investigating Mechanism of Action
Based on the mechanisms described for vanillin, here is a generalized diagram of how a natural antibacterial agent can disrupt bacterial function. This serves as a conceptual model for the kind of pathway that could be investigated for "this compound."
For researching "antibacterial agent 157" or similar novel compounds, the established scientific framework for validation typically involves the following core methodologies:
| Methodology | Core Principle | Key Outputs & Measures |
|---|---|---|
| Agar Diffusion (e.g., Disk Diffusion) [1] | Diffusion of agent into agar creates a concentration gradient; bacterial growth is inhibited around the source. | Zone of Inhibition (diameter in mm). |
| Broth Dilution [1] | Determination of the minimum concentration of an agent that prevents visible growth in liquid media. | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC). |
| Time-Kill Kinetics [1] | Evaluation of the rate and extent of bactericidal activity over time. | Log reduction in CFU/mL over time (e.g., 1-log = 90% kill). |
| Bioautography [1] | Combines separation (e.g., TLC) with antimicrobial activity screening to identify active components. | Location of active compounds on a chromatogram. |
| Advanced Cell Analysis (e.g., Flow Cytometry) [1] | Uses labels to probe cell viability, membrane potential, and permeability at the single-cell level. | Fluorescence intensity indicating proportion of live/dead cells. |
| Molecular Docking [2] | In silico simulation of how a compound interacts with a known bacterial protein target. | Binding affinity (kcal/mol), interaction with active site residues. |
| Electron Microscopy [2] | Direct visualization of ultrastructural changes in bacterial cells after exposure to the agent. | Images showing cell membrane rupture, lysis, or morphological damage. |
The following diagram illustrates how these methods can be integrated into a logical sequence to characterize a novel antibacterial agent thoroughly:
To locate the specific data you need for "this compound," I suggest the following:
Refine Your Search Strategy: The term "157" is likely ambiguous. If this is an internal code, searching public literature will be challenging. If it is a published compound, try searching with more specific identifiers, such as:
Consult Authoritative Sources: Monitor reports from organizations like the World Health Organization (WHO), which periodically publishes analyses of the antibacterial clinical and preclinical development pipeline [3]. These reports can provide context on the most promising new agents under investigation.